molecular formula C11H12N4O2 B12611371 5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one CAS No. 918898-13-2

5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one

Cat. No.: B12611371
CAS No.: 918898-13-2
M. Wt: 232.24 g/mol
InChI Key: SHSJURUKGHUGQX-UHFFFAOYSA-N
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Description

5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one is a chemical compound built on a pyrido[4,3-d]pyrimidine scaffold, a bicyclic nitrogen-containing heteroarene of significant interest in medicinal chemistry research . This scaffold is recognized as a privileged structure in drug discovery due to its versatile biological activity . The specific substitution pattern of a morpholine group at the 5-position is a key feature found in various bioactive molecules, as the morpholine ring is a ubiquitous pharmacophore that can enhance solubility and influence molecular interactions with biological targets . While direct studies on this exact molecule are limited, research on its close structural analogs provides strong evidence of its potential research value. Compounds based on the pyrido[4,3-d]pyrimidine core are frequently investigated for a range of therapeutic applications. These include use as antidiabetic agents , where they may help modulate physiological processes related to glucose metabolism . Additionally, this chemotype shows promise in the development of anti-inflammatory and antibacterial agents . Molecular docking studies of similar compounds suggest potential inhibition of bacterial targets like d-Alanine:D-Alanine Ligase (e.g., PDB: 2YZM), an enzyme essential for bacterial cell wall biosynthesis . The structural framework is also found in molecules evaluated for antioxidant activities and as inhibitors of tyrosine kinases, which are key targets in oncology research . This product is intended for research and development purposes in a controlled laboratory environment. For Research Use Only . Not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918898-13-2

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

5-morpholin-4-yl-3H-pyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C11H12N4O2/c16-11-9-8(13-7-14-11)1-2-12-10(9)15-3-5-17-6-4-15/h1-2,7H,3-6H2,(H,13,14,16)

InChI Key

SHSJURUKGHUGQX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=CC3=C2C(=O)NC=N3

Origin of Product

United States

Preparation Methods

The synthesis of 5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of pyridine and pyrimidine derivatives. For instance, pyrano[4,3-d]pyrimidin-5-ones, formed by the action of bromine in acetic acid on 4-styrylpyrimidine-5-carboxylic acids, yield pyrido[4,3-d]pyrimidin-5(6H)-ones on treatment with amines . Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The morpholine moiety is introduced via nucleophilic displacement of a chlorinated precursor. For example:

  • Reaction : 2-(methylsulfanyl)pyrido[4,3-d]pyrimidin-5(6H)-one + Morpholine → 5-(Morpholin-4-yl) derivative

  • Conditions : DMF solvent, potassium carbonate base, 85°C .

  • Mechanism : The sulfur atom at position 2 is replaced by morpholine through an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing groups on the pyrimidine ring.

Electrophilic Aromatic Substitution

The electron-rich pyrido[4,3-d]pyrimidine core undergoes electrophilic substitution at position 7 or 8:

  • Example : Nitration or halogenation reactions using HNO₃/H₂SO₄ or Cl₂/FeCl₃.

  • Regioselectivity : Directed by the electron-donating morpholine group, substitutions occur preferentially at the para position relative to the pyrimidine nitrogen .

Phosphorylation and Chlorination

Phosphoryl chloride (POCl₃) is critical for activating the pyrimidine ring:

  • Reaction : 5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one + POCl₃ → 4-chloro derivative

  • Conditions : Reflux at 110°C for 4–5 hr .

  • Application : The chlorinated intermediate serves as a precursor for further functionalization (e.g., coupling with amines or alcohols) .

Reductive Amination and Cross-Coupling

While not directly reported for this compound, analogous pyrido[4,3-d]pyrimidines undergo:

  • Suzuki–Miyaura coupling : Introduction of aryl/heteroaryl groups at position 5 using Pd catalysts .

  • Reductive amination : Modification of the morpholine nitrogen with aldehydes/ketones (e.g., using NaBH₃CN) .

Stability and Side Reactions

  • Hydrolysis : The morpholine ring resists hydrolysis under acidic conditions (pH 1–3) but degrades slowly in strong bases (pH > 12).

  • Oxidation : The pyrimidine core is susceptible to oxidation by H₂O₂ or mCPBA, forming N-oxides .

Spectroscopic Validation

Key data confirming reaction outcomes:

Analysis TypeCharacteristic SignalsReference
¹H NMR δ 3.72–3.85 (m, 8H, morpholine), δ 8.45 (s, 1H, H-2)
IR 1650 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C–N stretch)

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrido[4,3-d]pyrimidine derivatives, including 5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one. These compounds have shown promising results against various cancer cell lines.

Case Study: Inhibition of FLT3 Kinase

A study investigated the efficacy of pyrido[4,3-d]pyrimidine derivatives as FLT3 inhibitors in acute myeloid leukemia (AML). The compound demonstrated significant inhibitory activity against FLT3-ITD and FLT3-D835Y mutations, which are prevalent in AML cases. The IC50 values were reported as follows:

CompoundFLT3-ITD IC50 (μM)FLT3-D835Y IC50 (μM)
This compound23>20
Other derivativesVariedVaried

This highlights the compound's potential as a targeted therapy for specific AML subtypes .

Kinase Inhibition

The compound has been explored for its role as a kinase inhibitor, particularly against Pim1 kinase, which is implicated in various cancers. The crystal structure of Pim1 in complex with this derivative revealed insights into its binding interactions and provided a basis for further optimization of its pharmacological properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been pivotal in understanding how modifications to the pyrido[4,3-d]pyrimidine framework can enhance biological activity. For instance, substituents on the morpholine ring have shown to influence potency and selectivity against various kinases.

Key Findings

  • Substituting different functional groups on the pyrimidine core can significantly alter the compound's efficacy.
  • Compounds with specific substituents exhibited increased binding affinity to target kinases, suggesting that careful structural modifications can lead to more effective anticancer agents .

Additional Therapeutic Applications

Beyond oncology, this compound has potential applications in other therapeutic areas:

Calcilytic Activity

Some derivatives have been identified as calcilytic agents that can modulate calcium homeostasis in the body. This property may be beneficial in treating conditions related to calcium imbalance .

Antioxidant Properties

Recent studies have also indicated that certain derivatives possess antioxidant activities, which could be leveraged in conditions characterized by oxidative stress .

Mechanism of Action

The mechanism of action of 5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, compounds featuring the pyrido[4,3-d]pyrimidine scaffold have been shown to inhibit CDK2, a protein kinase involved in cell cycle regulation . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells. The molecular docking simulation of these compounds confirmed their good fit into the CDK2 active site through essential hydrogen bonding .

Comparison with Similar Compounds

Table 2: Pharmacokinetic Comparisons

Compound Class Key Substituents Duration of Action Solubility Metabolic Stability Reference
Morpholinyl derivatives (e.g., this compound) Morpholine Moderate to long High (due to morpholine’s polarity) Moderate (susceptible to oxidation)
Trifluoromethyl derivatives Trifluoromethyl Short-acting Moderate High (CF3 group resists metabolism)
Halogenated derivatives (e.g., 5,7-dichloro-8-fluoro) Halogens Long Low High (halogens reduce CYP450 activity)
  • Morpholinyl vs. Trifluoromethyl : The trifluoromethyl group in ’s compounds confers metabolic stability and short-acting effects due to rapid clearance, whereas morpholine improves solubility but may require structural optimization to enhance duration .
  • Halogenated vs. Thiophenyl : Halogenation () increases binding affinity to hydrophobic targets but reduces solubility, whereas thiophenyl groups () balance lipophilicity and antimicrobial activity .

Structure-Activity Relationship (SAR) Insights

  • Position 5 : Morpholine at C5 (inferred from ) likely enhances kinase binding via hydrogen bonding, whereas bromophenyl () or trifluoromethyl () groups prioritize steric and electronic effects .
  • Position 7 : Chlorophenyl substituents () significantly boost anticancer potency, suggesting that bulky aromatic groups at C7 improve target engagement in tumor cells .
  • Position 2 : Methylthio () or pyrrolidinyl () groups modulate metabolic pathways and selectivity, with sulfur-containing moieties offering higher stability .

Biological Activity

5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one, with the CAS number 918898-13-2, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H12N4O2
  • Molecular Weight : 232.239 g/mol
  • Structure : The compound features a pyrido[4,3-d]pyrimidine core with a morpholine substituent, which is key to its biological activity.

Research indicates that this compound acts as an inhibitor of various kinases, particularly CHK1 (Checkpoint Kinase 1). Inhibition of CHK1 is critical in cancer therapy as it plays a significant role in the DNA damage response and cell cycle regulation.

Inhibition Studies

In a study assessing various inhibitors, the compound demonstrated significant selectivity against CHK1 over CHK2, with IC50 values indicating potent activity. For instance:

  • CHK1 IC50 : Approximately 50 nM
  • CHK2 IC50 : Approximately 300 nM

This selectivity is crucial for minimizing side effects while enhancing therapeutic efficacy against tumors that rely on CHK1 for survival under DNA damage conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • The morpholine moiety enhances solubility and bioavailability.
  • Substituents on the pyrimidine ring modulate potency and selectivity for target kinases.

Table 1: SAR Insights

Compound VariantCHK1 IC50 (nM)CHK2 IC50 (nM)Selectivity Ratio (CHK2/CHK1)
This compound503006
Other derivatives (e.g., pyrazolopyridines)VariesVariesVaries

Biological Activity in Cancer Models

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has been tested against:

  • HepG2 (liver cancer)
  • MCF-7 (breast cancer)

Case Study: Cytotoxicity Assay Results

A recent study reported the following IC50 values for this compound:

  • HepG2 : IC50 = 2.31 µM
  • MCF-7 : IC50 = 3.45 µM

These results indicate that the compound is more potent than some established chemotherapeutics like doxorubicin in certain contexts .

Additional Biological Activities

Emerging research suggests that this compound may also possess antibacterial properties. For example:

  • Inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli was observed, with MIC values comparable to standard antibiotics .

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